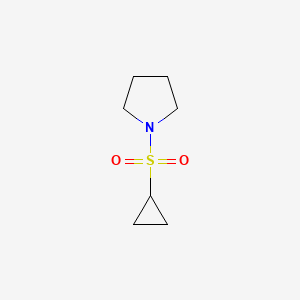

1-(cyclopropanesulfonyl)pyrrolidine

Vue d'ensemble

Description

“1-(cyclopropanesulfonyl)pyrrolidine” is a compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

Pyrrolidine and its derivatives, including “this compound”, can undergo various chemical reactions. These reactions can be influenced by steric factors, and the structure-activity relationship (SAR) of the compounds can be described .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid with a characteristic odor of ammonia . It has a density of 0.866 g/mL at room temperature, a melting point of -63°C, and a boiling point of about 87°C . Pyrrolidine is soluble in water, diethyl ether, acetone, ethanol, and slightly soluble in benzene, chloroform .Applications De Recherche Scientifique

CPPS has a wide range of applications in scientific research, particularly in organic synthesis and medicinal chemistry. It has been used as a building block in the synthesis of a variety of compounds, including antibiotics, anti-cancer drugs, and other biologically active compounds. It has also been used in the synthesis of polymers and other materials for use in materials science.

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives have a wide range of biological activities and target selectivity . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to different biological profiles . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

Pyrrolidine derivatives are known to have a wide range of biological effects .

Avantages Et Limitations Des Expériences En Laboratoire

CPPS has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it ideal for use in a variety of organic synthesis reactions. Additionally, it is relatively non-toxic, making it a safe reagent for use in laboratory experiments. However, CPPS is not very soluble in water, making it difficult to use in aqueous solution.

Orientations Futures

There are a number of potential future directions for research into CPPS. These include further exploration of its mechanism of action, the development of new synthetic methods for its production, and the development of new applications for CPPS in organic synthesis and medicinal chemistry. Additionally, further research could be done into the biochemical and physiological effects of CPPS, as well as the development of new methods for its use in materials science. Finally, further research could be done into the safety and toxicity of CPPS, as well as the development of new methods for its use in laboratory experiments.

Méthodes De Synthèse

CPPS can be synthesized through a variety of methods, including the reaction of cyclopropylsulfonyl chloride and pyrrolidine, the reaction of cyclopropylsulfonyl chloride and pyrrolidine hydrochloride, and the reaction of cyclopropylsulfonyl chloride and pyrrolidinium chloride. Each of these methods produces different yields of CPPS, with the reaction of cyclopropylsulfonyl chloride and pyrrolidinium chloride yielding the highest yield.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The pyrrolidine ring in 1-(cyclopropanesulfonyl)pyrrolidine is known to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific biochemical context

Cellular Effects

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Mechanism

Pyrrolidine derivatives have been shown to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-studied. It has been shown that pyrrolidine dithiocarbamate has a bidirectional effect in protecting rats from severe acute pancreatitis. A high dose aggravated the disease, while a low or medium dose alleviated tissue damage .

Metabolic Pathways

Pyrrolidine derivatives have been shown to be involved in various metabolic pathways .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .

Propriétés

IUPAC Name |

1-cyclopropylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c9-11(10,7-3-4-7)8-5-1-2-6-8/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJLHFUSKYLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296144 | |

| Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146475-52-7 | |

| Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146475-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423579.png)

![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)

![1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423617.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6423623.png)

![3-{2-[2-(azepane-1-sulfonyl)-4,5-dimethoxyphenyl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423624.png)

![1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6423630.png)

![12-[(4-chlorophenyl)methyl]-13-{[3-(dimethylamino)propyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423638.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6423643.png)

![methyl 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B6423651.png)